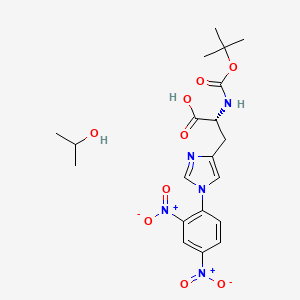
Boc-D-His(Dnp)-OH Ipa
Overview
Description
Boc-D-His(Dnp)-OH Ipa, also known as Boc-D-His-(Dnp)-OH Ipa, is a synthetic organic compound used in biochemical and physiological research. It is a dipeptide derivative of the amino acid histidine, and is commonly used in the synthesis of peptides and proteins. Boc-D-His(Dnp)-OH Ipa has several unique properties that make it a valuable tool for scientific research.
Mechanism of Action
Target of Action
Boc-D-His(Dnp)-OH Ipa is a complex compound used in peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized. It acts as an α-amino protecting group, which plays a crucial role in the stepwise construction of the peptide chain .
Mode of Action
The compound Boc-D-His(Dnp)-OH Ipa interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . The tert-butyloxycarbonyl (Boc) group in the compound serves as the N α-amino protecting group . This group can be removed stepwise by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This allows for the controlled addition of amino acids to the growing peptide chain.
Result of Action
The result of the action of Boc-D-His(Dnp)-OH Ipa is the successful synthesis of a peptide with a specific sequence of amino acids. By protecting certain groups during the synthesis process, it allows for the controlled addition of amino acids, ensuring the correct sequence and structure of the resulting peptide .
Action Environment
The action of Boc-D-His(Dnp)-OH Ipa is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the protection and deprotection processes . Additionally, the compound’s stability may be affected by these factors, potentially influencing the overall efficacy of the peptide synthesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Boc-D-His(Dnp)-OH Ipa in lab experiments is its ability to inhibit the activity of enzymes. This allows researchers to study the structure and function of enzymes, as well as the effects of drugs on cells and tissues. Additionally, it is relatively easy to synthesize and has a relatively low cost.
However, there are some limitations to using Boc-D-His(Dnp)-OH Ipa in lab experiments. For example, it has a relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, it can be toxic in large doses and can cause irritation to the skin, eyes, and respiratory tract.
Future Directions
Despite its limitations, Boc-D-His(Dnp)-OH Ipa has great potential for use in scientific research.
One potential future direction for the use of Boc-D-His(Dnp)-OH Ipa is in the development of diagnostic tests for diseases. The ability of Boc-D-His(Dnp)-OH Ipa to inhibit the activity of enzymes could be used to detect the presence of certain enzymes associated with certain diseases.
Another potential future direction for the use of Boc-D-His(Dnp)-OH Ipa is in the study of signal transduction pathways. The ability of Boc-D-His(Dnp)-OH Ipa to inhibit the activity of enzymes could be used to study the effects of drugs on signal transduction pathways.
Finally, Boc-D-His(Dnp)-OH Ipa could be used to study the effects of drugs on enzyme-substrate interactions. The ability of Boc-D-His(Dnp)-OH Ipa to inhibit the activity of enzymes could be used to study the effects of drugs on enzyme-substrate interactions.
Scientific Research Applications
Boc-D-His(Dnp)-OH Ipa is used in a variety of scientific research applications. It is commonly used in the synthesis of peptides and proteins, as well as in the study of enzyme-substrate interactions. It is also used to study the structure and function of proteins, as well as to study the effects of drugs on cells and tissues. Additionally, it has been used in the development of diagnostic tests for diseases and in the study of signal transduction pathways.
properties
IUPAC Name |
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-His(Dnp)-OH Ipa | |
CAS RN |
1330286-54-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)


![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)



![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)

